molecular formula C11H11ClF3N3O B2478703 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone CAS No. 551930-63-3

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone

Cat. No.: B2478703
CAS No.: 551930-63-3
M. Wt: 293.67
InChI Key: QABVFJYNBSGWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a 3-chloro-5-(trifluoromethyl)pyridine (TFMP) scaffold, a structure of significant interest in modern agrochemical and pharmaceutical research. The unique physicochemical properties imparted by the trifluoromethyl group—including its strong electron-withdrawing nature and effect on molecular lipophilicity—are known to enhance the biological activity, metabolic stability, and bioavailability of lead compounds . Specifically, the TFMP moiety is a key structural component in numerous patented active ingredients . Researchers can leverage this compound as a versatile building block or intermediate for synthesizing novel molecules. The presence of reactive sites on the molecule allows for further chemical modifications, making it a valuable template for constructing libraries of compounds in discovery programs. Its molecular formula is C11H11ClF3N3O . Safety Information: Handle with care. Refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is for laboratory research use only by trained professionals.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABVFJYNBSGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone

  • Structural Difference: Replaces the amino linker with an ether (oxy) group between the pyridinyl and phenyl rings.
  • This compound is listed as a synonym in agrochemical contexts .
  • InChIKey : NWXFKLFZJFQYLP-UHFFFAOYSA-N .

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-3,3-dimethyl-2-azetanone

  • Structural Difference: Adds a methyl group to the amino linker.
  • Implications : Methylation may enhance steric hindrance, affecting binding to biological targets, or alter metabolic stability. Molecular formula: C₁₂H₁₃ClF₃N₃O (MW: 307.71) .
  • CAS : 303985-98-0 .

Haloxyfop Methyl Ester

  • Structural Difference: Contains a phenoxy-propanoate ester linked to the pyridinyloxy group instead of an azetanone ring.
  • Implications: The ester group enhances hydrophobicity, typical of herbicide formulations. Molecular formula: C₁₆H₁₃ClF₃NO₄ .
  • Use : Herbicide .

Metabolic and Regulatory Considerations

  • Metabolites: The metabolite AMGT () includes a glucopyranosyloxy group, indicating phase II conjugation as a detoxification pathway. This contrasts with the target compound, which lacks obvious conjugation sites .
  • Regulatory Status : Haloxyfop methyl ester and fluopyram () are regulated under U.S. trade and pesticide codes, reflecting their commercial use. The target compound’s regulatory status remains unclear .

Biological Activity

Overview

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with chloro and trifluoromethyl groups, contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C9H10ClF3N2O\text{C}_9\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. However, detailed studies are required to elucidate the exact mechanisms at play.

In Vitro Studies

Several studies have evaluated the cytotoxicity and inhibitory effects of this compound against various cancer cell lines. Below is a summary of findings from recent research:

Cell Line IC50 (μM) Effect
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity

These results indicate that the compound exhibits potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound also demonstrated inhibitory activity against c-Met kinase, a target implicated in cancer progression. The IC50 values for c-Met inhibition were found to be comparable to known inhibitors:

Compound IC50 (μM)
This compound0.090
Foretinib0.019

This suggests that the compound could serve as a lead structure for developing new c-Met inhibitors .

Case Study 1: Apoptosis Induction

In one study, treatment with the compound resulted in increased apoptosis in A549 cells, as evidenced by flow cytometry assays. The apoptosis rates were observed to be dose-dependent:

  • Control Group: 5.16%
  • Treatment (15 μM): 35.87%

These findings indicate that the compound not only inhibits cell proliferation but also induces programmed cell death in cancer cells .

Case Study 2: Cell Cycle Arrest

Further investigations revealed that treatment with the compound led to significant changes in cell cycle distribution in A549 cells:

  • Control G0/G1 Phase: 56.06%
  • Treatment (15 μM): Increased G0/G1 phase population

This suggests that the compound may cause cell cycle arrest, contributing to its anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.